molecular formula C7H5BrFNO3 B071417 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene CAS No. 179897-92-8

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

Cat. No.: B071417
CAS No.: 179897-92-8
M. Wt: 250.02 g/mol
InChI Key: RMUJVOPHLHFICQ-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene, commonly referred to as BFMN, is a nitrobenzene derivative. Nitrobenzenes are a class of organic compounds that contain a nitro group (NO2) attached to a benzene ring. BFMN has a wide range of uses in both scientific research and industrial applications.

Scientific Research Applications

Organic Synthesis Applications

Organic synthesis often utilizes halogenated and nitro compounds as intermediates or reagents due to their reactivity and ability to undergo various chemical transformations. For example, the synthesis of biphenyl derivatives, such as 2-Fluoro-4-bromobiphenyl, showcases the utility of bromo and fluoro substituents in facilitating cross-coupling reactions, highlighting the relevance of compounds like 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene in synthesizing complex organic molecules (Qiu et al., 2009).

Material Science and Sensing Applications

In materials science, the introduction of functional groups such as nitro, bromo, and fluoro into organic compounds can significantly alter their physical and chemical properties, making them suitable for applications in sensing and luminescent materials. For instance, nanostructured luminescent micelles have been studied for their potential as sensors for nitroaromatic and nitramine explosives, indicating the utility of nitro-substituted compounds in developing advanced materials for forensic and security applications (Paria et al., 2022).

Anticancer Research

Compounds with specific functional groups, including nitro and bromo, have been explored for their anticancer properties. Research on the structure-activity relationship of synthetic and natural compounds suggests that these functional groups can enhance the antimigration and antiproliferation activities of molecules, indicating potential pathways for the development of new anticancer drugs (Liew et al., 2020).

Environmental and Flame Retardant Studies

The presence of brominated flame retardants in the environment and their transformation products, including dioxins and furans, has been a subject of environmental health research. Studies have examined the occurrence, fate, and impact of these compounds, underscoring the importance of understanding the chemical behavior of brominated and nitro compounds in environmental contexts (Zuiderveen et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation .

Properties

IUPAC Name

1-bromo-5-fluoro-2-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUJVOPHLHFICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634028
Record name 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179897-92-8
Record name 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-4-fluoro-6-nitro-phenol 2b (24.7 g, 104.7 mmol) and potassium carbonate (17.34 g, 125.6 mmol) were dissolved in 300 mL of acetone followed by addition of iodomethane (9.8 mL, 157.1 mmol). The reaction mixture was heated to reflux at 80° C. for 22 hours. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was concentrated under reduced pressure and diluted with 200 mL of ethyl acetate and 200 mL of water. The aqueous layer was extracted with ethyl acetate (100 mL×2). The combined organic extracts were washed with 4 N hydrochloric acid and saturated aqueous sodium bicarbonate and dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound 1-bromo-5-fluoro-2-methoxy-3-nitro-benzene 2c (16.18 g, yield 61.8%) as a white solid.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
17.34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two

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